molecular formula C8H5Cl3O4S B12045588 Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate

Cat. No.: B12045588
M. Wt: 303.5 g/mol
InChI Key: KPRHEOJHGAVHLO-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is a highly substituted aromatic ester featuring a benzoate core modified with two chlorine atoms at positions 3 and 4 and a chlorosulfonyl group at position 3. This compound is characterized by its electron-deficient aromatic ring due to the presence of strong electron-withdrawing groups (EWGs), which significantly influence its physicochemical properties and reactivity. The chlorosulfonyl group (-SO₂Cl) serves as a versatile functional group, enabling further derivatization in synthetic chemistry applications.

Properties

Molecular Formula

C8H5Cl3O4S

Molecular Weight

303.5 g/mol

IUPAC Name

methyl 3,4-dichloro-5-chlorosulfonylbenzoate

InChI

InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-5(9)7(10)6(3-4)16(11,13)14/h2-3H,1H3

InChI Key

KPRHEOJHGAVHLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate typically involves the chlorosulfonation of methyl 3,4-dichlorobenzoate. This reaction is carried out under controlled conditions using chlorosulfonic acid as the sulfonating agent. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .

Chemical Reactions Analysis

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Structural Features

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate
  • Substituents : 3,4-dichloro, 5-chlorosulfonyl.
  • Functional Groups : Ester (-COOCH₃), chlorosulfonyl (-SO₂Cl).
  • Electron Effects : Strongly electron-deficient due to three EWGs.
Methyl 4-[(chlorosulfonyl)methyl]benzoate ()
  • Substituents : 4-(chlorosulfonyl)methyl.
  • Functional Groups : Ester (-COOCH₃), chlorosulfonyl (-SO₂Cl) on a methylene bridge.
  • Electron Effects : Moderate electron withdrawal localized at the methylene-sulfonyl group.
  • Key Data : Melting point = 116–117°C; Molecular formula = C₉H₉ClO₄S .
Methyl 2-chlorobenzoate ()
  • Substituents : 2-chloro.
  • Functional Groups : Ester (-COOCH₃), single chloro group.
  • Electron Effects : Mild electron withdrawal at the ortho position.
Methyl 2,4-dihydroxy-6-methyl benzoate ()
  • Substituents : 2,4-dihydroxy, 6-methyl.
  • Functional Groups : Ester (-COOCH₃), hydroxyl (-OH), methyl (-CH₃).
  • Electron Effects : Electron-donating methyl and hydroxyl groups create an electron-rich ring .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Trends Key Features
This compound C₈H₅Cl₃O₄S Not reported Low in water; soluble in polar aprotic solvents High polarity, thermal stability
Methyl 4-[(chlorosulfonyl)methyl]benzoate C₉H₉ClO₄S 116–117 Similar to target compound Chlorosulfonyl on methylene bridge
Methyl 2-chlorobenzoate C₈H₇ClO₂ ~25–30 (est.) Moderate in organic solvents Simpler structure, lower reactivity
Methyl 2,4-dihydroxy-6-methyl benzoate C₁₀H₁₂O₅ Not reported High in polar solvents Hydrogen bonding from hydroxyls

Notes:

  • The target compound’s trifunctional substitution (Cl, Cl, SO₂Cl) likely results in a higher melting point than Methyl 2-chlorobenzoate but lower than Methyl 4-[(chlorosulfonyl)methyl]benzoate due to differences in molecular symmetry.
  • Solubility is governed by polarity: Chlorosulfonyl and chloro groups enhance solubility in acetone or DMSO, while hydroxyl groups (as in ) improve water miscibility .

Reactivity and Stability

  • Hydrolysis : The target compound’s ester group is highly activated toward nucleophilic attack due to EWGs, accelerating hydrolysis compared to Methyl 2-chlorobenzoate. The chlorosulfonyl group may further participate in sulfonamide formation .
  • Thermal Stability : Methyl 4-[(chlorosulfonyl)methyl]benzoate’s higher melting point (116–117°C) suggests stronger intermolecular forces (dipole-dipole, van der Waals) than the target compound, assuming similar substitution effects .

Biological Activity

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is a synthetic compound with significant biological activity, primarily due to its electrophilic nature and ability to interact with biological macromolecules. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7Cl3O4S and a molecular weight of 303.55 g/mol. The compound features a benzoate structure with dichloro and chlorosulfonyl substituents that enhance its reactivity. The electron-withdrawing groups (chlorine and chlorosulfonyl) increase its electrophilic character, making it a valuable intermediate in chemical synthesis and a potential pharmacological agent.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The chlorosulfonyl group can react with amino acid residues in proteins, potentially inhibiting their function.
  • Interference with Cellular Processes : By modifying key biomolecules, the compound may disrupt various cellular pathways, which is particularly relevant in the context of cancer therapy .

Anticancer Potential

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines by disrupting critical cellular functions. For example:

  • Cell Line Studies : The compound was tested against colon cancer cell lines, showing significant antiproliferative effects compared to control compounds .
  • Mechanistic Insights : It was found to affect pathways involved in tumorigenesis, suggesting potential applications in cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains. Notably:

  • Minimum Inhibitory Concentrations (MIC) : Various derivatives showed MIC values comparable to established antibiotics against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity Type Observed Effects Reference
AnticancerInhibition of colon cancer cell lines
AntimicrobialActivity against S. aureus and E. coli
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Notable Research Findings

  • Inhibition Studies : this compound was shown to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Cellular Interaction : The compound's ability to form covalent bonds with nucleophilic residues was confirmed through biochemical assays .

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